Ethyl 2-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyridine ring, a trifluoromethyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Pyridine Derivative: The starting material, 2-bromopyridine, undergoes a nucleophilic substitution reaction with an appropriate nucleophile to form a pyridine derivative.
Pyrimidine Ring Formation: The pyridine derivative is then subjected to a cyclization reaction with a suitable reagent, such as guanidine or its derivatives, to form the pyrimidine ring.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific reaction conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or pyrimidine rings, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides, acyl chlorides)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted pyridine or pyrimidine derivatives.
Scientific Research Applications
Ethyl 2-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Ethyl 2-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(pyridin-2-yl)-4-methylpyrimidine-5-carboxylate: This compound lacks the trifluoromethyl group, which may result in different chemical and biological properties.
Ethyl 2-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-acetate: This compound has an acetate group instead of a carboxylate group, which may affect its reactivity and applications.
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-pyridin-2-yl-4-(trifluoromethyl)pyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2/c1-2-21-12(20)8-7-18-11(9-5-3-4-6-17-9)19-10(8)13(14,15)16/h3-7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFLYSSWKISNDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C(F)(F)F)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363331 |
Source
|
Record name | Ethyl 2-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866132-66-3 |
Source
|
Record name | Ethyl 2-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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